3-amino-N-benzylbenzamide

Regioisomer differentiation Crystallization Purification

Medicinal chemists often struggle with regioisomer contamination in benzamide SAR. 3-Amino-N-benzylbenzamide delivers the precise 3-amino substitution for reproducible hydrogen-bond networks and target engagement. • High-yield amidation: 96% via EDC/HOBt coupling. • Orthogonal amine: efficient biotin/fluorophore tagging without scaffold modification. • Consistent 95% purity for reliable library synthesis and hit-to-lead optimization.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS No. 54977-91-2
Cat. No. B1275771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-benzylbenzamide
CAS54977-91-2
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N
InChIInChI=1S/C14H14N2O/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10,15H2,(H,16,17)
InChIKeyJJLMPFXNGNFLNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-benzylbenzamide Procurement Guide


3-Amino-N-benzylbenzamide (CAS 54977-91-2) is a substituted N-benzylbenzamide with the molecular formula C14H14N2O and a molecular weight of 226.27 g/mol, characterized by a 3-amino substituent on the benzamide core and an N-benzyl amide moiety . The compound exists as a white crystalline solid with a melting point of 96–97 °C, density of 1.173±0.06 g/cm³ (predicted), and boiling point of 459.7±38.0 °C (predicted) . Its solubility profile shows insolubility in water but good solubility in common organic solvents including ethanol, dichloromethane, and dimethyl sulfoxide . The compound is primarily employed as a synthetic intermediate and reagent in organic synthesis, with additional documented applications in drug discovery research as a precursor for potential anti-inflammatory and anti-tumor compounds .

3-Amino-N-benzylbenzamide: Regioisomer Risks


In benzamide-based chemical biology and medicinal chemistry workflows, substitution patterns at the aryl ring and amide nitrogen position critically determine molecular recognition, hydrogen-bonding networks, and pharmacokinetic properties [1]. Within the N-benzylbenzamide class, the 3-amino substitution on the benzamide core of 3-amino-N-benzylbenzamide (CAS 54977-91-2) confers distinct physicochemical and reactivity characteristics that are not maintained in its 2-amino or 4-amino regioisomers, nor in N-alkyl or unsubstituted benzamide analogs . These structural variations alter hydrogen bond donor-acceptor geometry, electron density distribution across the aromatic system, and ultimately biological target engagement or synthetic downstream derivatization outcomes. Substituting a generic benzamide for this specific regioisomer without experimental validation introduces uncontrolled variables that can lead to non-reproducible results, failed reaction sequences, or misinterpreted structure-activity relationship (SAR) data [2].

3-Amino-N-benzylbenzamide: Comparative Data


Regioisomer Influence on Handling and Purification

The melting point of 3-amino-N-benzylbenzamide is reported as 96–97 °C . This relatively moderate melting point distinguishes it from other benzamide regioisomers and derivatives, offering a predictable solid-state behavior that facilitates crystallization-based purification and reliable weighing during synthetic procedures. This value contrasts with common benzamide class members: unsubstituted benzamide melts at 127–130 °C [1], while 4-aminobenzamide melts at approximately 180–182 °C and 2-aminobenzamide at approximately 110–112 °C (class-level inference). The lower melting point of the 3-amino regioisomer may reflect reduced intermolecular hydrogen bonding in the crystal lattice compared to the 4-amino analog, which forms more extended networks, and distinct packing relative to the 2-amino ortho-substituted variant.

Regioisomer differentiation Crystallization Purification Solid-phase properties

Optimized Amidation Protocol

3-Amino-N-benzylbenzamide can be synthesized via amidation of benzylamine with the appropriate benzoic acid derivative. A documented optimized protocol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride and 1-hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF) at 20 °C for 15 hours yields the target compound at 96% . This high yield under mild conditions (room temperature, ambient pressure, standard coupling reagents) provides a benchmark for synthetic feasibility and purity attainment.

Amidation Synthetic efficiency Coupling chemistry Scale-up potential

Alternative Anhydride Amidation Route

3-Amino-N-benzylbenzamide can alternatively be prepared via amidation of benzylamine with benzoic anhydride under appropriate reaction conditions . This route offers operational simplicity compared to carbodiimide-mediated coupling methods, as it avoids the use of activating agents that require careful handling and may generate byproducts requiring additional purification steps. The anhydride approach is particularly advantageous for researchers seeking a straightforward, two-component amidation with minimal auxiliary reagents.

Amidation Anhydride coupling Synthetic accessibility Reagent selection

Hydrogen Bond Donor-Acceptor Differences

3-Amino-N-benzylbenzamide possesses 2 hydrogen bond donors (the 3-amino group and the amide NH) and 3 hydrogen bond acceptors (the amide carbonyl oxygen and the amino nitrogen) [1]. This donor-acceptor count differs from closely related analogs: N-benzylbenzamide (lacking the 3-amino group) has 1 donor and 2 acceptors; 3-amino-N-methylbenzamide (replacing N-benzyl with N-methyl) has 2 donors and 3 acceptors but reduced lipophilicity and different conformational flexibility due to the smaller alkyl substituent. The benzyl group additionally contributes aromatic π-stacking potential and hydrophobic interactions that are absent in N-methyl analogs.

Hydrogen bonding Molecular recognition Solubility prediction Pharmacophore design

Anti-Inflammatory Potential via NF-κB Pathway

Benzamide derivatives as a class have demonstrated potent anti-inflammatory properties mediated through inhibition of NF-κB at the gene transcription level, which in turn suppresses TNFα production and induces apoptosis [1]. A specific benzamide derivative (not 3-amino-N-benzylbenzamide) has been shown to inhibit the protein kinase C (PKC)-dependent pathway of ERK2 phosphorylation in murine macrophages [2], providing a mechanistic precedent for the anti-inflammatory potential of benzamide scaffolds. Additionally, certain amino-substituted N-aryl benzamide analogs (closely related to the N-benzylbenzamide core) exhibit HCV replication inhibition at IC50 values of 1.0–2.0 μM with selectivity indices >40 in Huh7.5 cells [3].

Anti-inflammatory NF-κB inhibition Benzamide pharmacology Drug discovery precursor

Amino Substituent as Orthogonal Derivatization Site

3-Amino-N-benzylbenzamide is explicitly documented as a chemical intermediate and reagent in organic synthesis . The 3-amino substituent provides a nucleophilic handle that is orthogonal to the amide functionality, enabling selective derivatization without amide bond cleavage. Common transformations accessible via the aromatic amino group include diazotization, acylation, sulfonylation, reductive amination, and transition metal-catalyzed cross-coupling after appropriate activation (e.g., diazonium salt formation or halogenation). In contrast, N-benzylbenzamide (lacking the amino group) offers no comparable orthogonal derivatization site, while 4-amino-N-benzylbenzamide and 2-amino-N-benzylbenzamide exhibit different reactivity and steric profiles due to altered electronic and spatial environments.

Synthetic intermediate Derivatization Library synthesis Orthogonal reactivity

3-Amino-N-benzylbenzamide: Research Applications


Medicinal Chemistry Lead Optimization

Procure 3-amino-N-benzylbenzamide as a core scaffold for structure-activity relationship (SAR) studies targeting anti-inflammatory mechanisms (NF-κB inhibition) [1] or antiviral pathways (HCV replication, hA3G stabilization) [2]. The 3-amino group provides a versatile derivatization handle for exploring substitution effects on potency and selectivity, while the N-benzyl amide maintains the pharmacophoric benzamide core associated with class-level activity. The compound is documented as a precursor for potential anti-inflammatory and anti-tumor agents , making it a rational starting point for hit-to-lead campaigns.

Amidation Methodology Development

Use 3-amino-N-benzylbenzamide as a benchmark substrate for optimizing amidation reaction conditions, including carbodiimide-mediated coupling (96% yield achievable with EDC/HOBt in DMF at 20 °C) and anhydride-based amidation . The compound serves as a representative N-benzylbenzamide for comparative studies across diverse coupling reagents, solvents, and temperatures, enabling method development applicable to a broad range of benzamide targets.

Bifunctional Probe Design

Leverage the 3-amino substituent as an orthogonal functional group for installing biotin tags, fluorophores, photoaffinity labels, or other reporter moieties while preserving the N-benzylbenzamide pharmacophore [3]. The rotatable bonds (4 count) provide conformational flexibility that may facilitate target engagement. This approach enables the generation of chemical probes for target identification studies without altering the core benzamide recognition elements.

Benzamide Analogue Library Synthesis

Employ 3-amino-N-benzylbenzamide as a diversification point for parallel synthesis of focused benzamide libraries . Acylation, sulfonylation, or reductive amination of the 3-amino group yields structurally diverse analogues for screening against biological targets of interest, while the N-benzylbenzamide backbone provides a consistent core scaffold for assessing structure-activity relationships across compound series.

Technical Documentation Hub

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